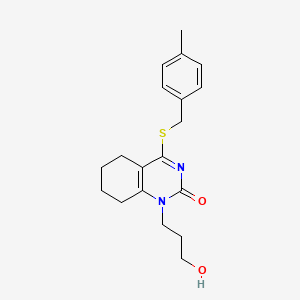

1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-(3-hydroxypropyl)-4-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14-7-9-15(10-8-14)13-24-18-16-5-2-3-6-17(16)21(11-4-12-22)19(23)20-18/h7-10,22H,2-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEFJHNKNSNATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes One common method involves the reaction of 2-aminobenzamide with cyclohexanone to form the quinazolinone ring

Industrial Production Methods: Scaling up for industrial production would necessitate optimizing these reactions for yield, safety, and cost-effectiveness. Typically, such synthesis would involve multi-step reactions in controlled environments, with intermediate purifications to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: It can undergo oxidation reactions, especially at the hydroxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: The quinazolinone core may be susceptible to reduction, altering the aromaticity and leading to varied hydrogenated products.

Substitution: The thioether group can participate in nucleophilic substitution reactions, potentially swapping the methylbenzyl group with other alkyl or aryl groups.

Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) are frequently used. Reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products: Depending on the reaction type, the products can range from oxidized or reduced derivatives to substituted analogs, each with potential unique biological properties.

Scientific Research Applications

Chemistry: In synthetic chemistry, it serves as a precursor for designing new heterocyclic compounds. Its versatile functional groups allow chemists to explore novel chemical spaces.

Biology and Medicine: In biological research, this compound’s derivatives could exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers often explore its structure-activity relationships to develop new therapeutic agents.

Industry: In the pharmaceutical industry, it’s a starting point for synthesizing more complex molecules. Its stability and reactivity make it a valuable scaffold in drug discovery.

Mechanism of Action

The precise mechanism by which this compound exerts its biological effects varies depending on the target application. Generally, its activity is linked to the interaction of the quinazolinone core with specific enzymes or receptors, modulating their function and affecting cellular pathways.

Molecular Targets and Pathways: Potential molecular targets include kinases, proteases, and other regulatory proteins. By binding to these targets, the compound can inhibit or activate signaling pathways, influencing cellular processes like apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The quinazolinone scaffold is highly modifiable, with substituents at positions 1 and 4 significantly influencing properties. Key analogs from the literature include:

*Inferred from electron-donating substituents (3-hydroxypropyl and 4-methylbenzyl thio), which may lower C=O stretching frequency compared to nitro-substituted analogs .

Key Observations:

- Hydrophilicity : The 3-hydroxypropyl group in the target compound likely enhances aqueous solubility compared to analogs with purely aromatic or alkyl substituents (e.g., 5a, 6a ).

- Spectral Shifts : The target compound’s ^1H-NMR is expected to show signals for the hydroxypropyl chain (δ ~3.6–3.8 for -OH and δ ~1.5–2.0 for CH₂) and aromatic protons (δ ~7.2–7.4 for 4-methylbenzyl) .

Biological Activity

1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C₁₉H₂₄N₂O₂S

- Molecular Weight : 344.5 g/mol

- CAS Number : 899974-07-3

The biological activity of this compound is primarily linked to its interaction with various biological pathways. It is suggested that the compound may exert its effects through modulation of G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in cells.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. In studies involving cell lines exposed to inflammatory stimuli, the compound demonstrated a reduction in pro-inflammatory cytokine production. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Study 1: Antioxidant and Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity and anti-inflammatory effects of several quinazolinone derivatives. The results indicated that derivatives similar to this compound exhibited potent antioxidant activity and significantly reduced inflammatory markers in cell cultures .

Study 2: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) assessed the antimicrobial efficacy of various quinazolinone compounds against Gram-positive and Gram-negative bacteria. The results showed that the tested compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.